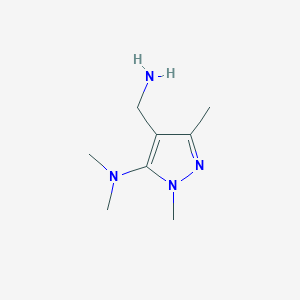

4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(aminomethyl)-N,N,2,5-tetramethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-6-7(5-9)8(11(2)3)12(4)10-6/h5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIAIYIPYIRFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CN)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzoic acid with appropriate reagents to introduce the pyrazole ring and the tetramethyl substitutions. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Study Findings : A study evaluated its effectiveness against human cancer cell lines such as SNB-19 and OVCAR-8, reporting significant percent growth inhibition (PGI) values of approximately 86% and 85%, respectively .

- Mechanism of Action : The compound's anticancer properties are believed to stem from its ability to induce apoptosis in cancer cells, disrupting their proliferation pathways .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have been well documented. Research indicates that compounds like 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine can scavenge free radicals effectively:

- Experimental Results : In vitro assays demonstrated that certain derivatives exhibited radical scavenging activity superior to standard antioxidants like ascorbic acid .

Synthesis and Derivative Development

The synthesis of 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine can be achieved through various methods involving the reaction of substituted pyrazoles with amines. This versatility allows for the creation of novel derivatives with enhanced biological activities.

Case Study: Synthesis of Derivatives

A recent study focused on synthesizing new derivatives based on this compound. The derivatives were then screened for biological activity:

| Compound | Synthesis Method | Anticancer Activity (PGI) |

|---|---|---|

| Derivative A | Reaction with substituted phenyl groups | 75% against HCT116 |

| Derivative B | Alkylation with different amines | 82% against MDA-MB-231 |

These derivatives showed varying degrees of anticancer activity, indicating the potential for developing targeted therapies .

Material Science Applications

Beyond pharmacology, 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine has applications in material science:

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its functional groups allow it to participate in cross-linking reactions, which can enhance the mechanical properties of polymers.

Coordination Chemistry

Due to its nitrogen-rich structure, it can act as a ligand in coordination complexes. Such complexes have potential applications in catalysis and materials development.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The tetramethyl substitutions may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The table below compares key structural features and properties of the target compound with similar pyrazole-based amines:

Key Observations:

Substitution at Position 4 vs. 5: The target compound’s 4-aminomethyl group distinguishes it from analogs like compound 15 (position 5 methylamine) and 3-Methyl-1-phenyl-1H-pyrazol-5-amine (position 5 amine) .

Aromatic vs. Aliphatic Substituents : Unlike phenyl- or pyridyl-substituted analogs (e.g., ), the target compound lacks aromaticity at position 1, favoring aliphatic methyl groups .

Polarity and Solubility: The aminomethyl group in the target compound increases polarity compared to tert-butyl or methoxybenzyl substituents , likely improving aqueous solubility in its hydrochloride form .

Pharmacological and Physicochemical Properties

- Antipsychotic Potential: Pyrazole derivatives like 4-(iminoarylmethyl)-1H-pyrazol-5-ols () show antipsychotic-like activity without dopamine receptor binding, suggesting the target compound’s aminomethyl group may modulate similar pathways .

- Melting Points : The hydrochloride form of the target compound is expected to have a higher melting point (solid state) compared to oil-like analogs (e.g., compound 15 ) .

Biological Activity

4-(Aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine (CAS Number: 1152578-98-7) is a pyrazole derivative that has attracted attention for its potential biological activities. This compound's structure features a pyrazole ring with an aminomethyl substituent and four methyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell walls or interference with essential metabolic pathways.

A study published in MDPI evaluated a series of pyrazole derivatives for their antimicrobial efficacy. It was found that certain modifications to the pyrazole core could enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . While specific data on 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine's antimicrobial activity is limited, its structural similarities suggest it may exhibit comparable properties.

Anticancer Activity

Pyrazole derivatives are also being investigated for their anticancer properties. Compounds that interact with specific kinases involved in cell proliferation and survival pathways are of particular interest. In vitro studies have shown that certain pyrazoles can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.

For instance, research has demonstrated that modifications to the pyrazole scaffold can lead to selective inhibition of cancer cell lines . While direct studies on 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine are scarce, ongoing investigations into related compounds provide a promising outlook for its potential use in oncology.

Case Study 1: Pyrazole Derivatives Against Bacterial Infections

A recent investigation focused on synthesizing and testing various pyrazole derivatives against a panel of bacterial strains. Among the derivatives tested, those with an aminomethyl substituent showed enhanced activity compared to their non-substituted counterparts. This suggests that the presence of an amino group may play a critical role in increasing antimicrobial potency .

Case Study 2: Anticancer Screening

In a screening program aimed at identifying novel anticancer agents, several pyrazole derivatives were evaluated for their effects on different cancer cell lines. The results indicated that compounds similar to 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine exhibited significant cytotoxicity against breast and lung cancer cells. These findings underscore the importance of further exploring this compound's structure-activity relationship (SAR) to optimize its anticancer efficacy .

Data Table: Biological Activities of Related Pyrazole Derivatives

Q & A

Basic: What are the common synthetic routes for 4-(aminomethyl)-N,N,1,3-tetramethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes starting with pyrazole core formation. For example:

- Cyclization : Ethyl acetoacetate and monomethylhydrazine undergo cyclization to form the pyrazole ring, followed by formylation and acylation to introduce substituents .

- Reductive Amination : A one-pot method using aldehydes (e.g., 4-methoxybenzaldehyde) and amines under solvent-free conditions, with in situ imine formation and subsequent reduction (e.g., NaBH₄) .

Optimization includes temperature control (e.g., 120°C for cyclization with PCl₃ ), solvent selection (polar aprotic solvents for nucleophilic substitutions), and catalyst screening (e.g., POCl₃ for acylations).

Advanced: How do crystallographic data resolve ambiguities in the stereochemistry of substituted pyrazole derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example:

- Torsion Angles : SCXRD of HANTP derivatives confirmed planar pyrazole rings and non-covalent interactions (e.g., hydrogen bonds in potassium salts) .

- Validation : Discrepancies in bond lengths/angles between computational (DFT) and experimental data highlight conformational flexibility, resolved via Hirshfeld surface analysis .

Always cross-validate with spectroscopic data (¹³C NMR, IR) to confirm substituent positions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?

- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–2.5 ppm) and amine protons (δ 3.0–5.0 ppm). For example, N-methyl protons in pyrazole appear as singlets .

- IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

- Resolution of Contradictions : Overlapping signals in crowded spectra (e.g., multiple methyl groups) require 2D NMR (HSQC, HMBC) .

Advanced: What computational methods are used to predict the bioactivity of pyrazole-amine derivatives?

- Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to targets like dopamine receptors. For example, pyrazole derivatives lacking D2 receptor binding showed antipsychotic activity .

- DFT Calculations : Predict HOMO-LUMO gaps to evaluate electron-donating/withdrawing effects of substituents (e.g., chloro vs. methoxy groups) .

- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Basic: How is the compound’s thermal stability evaluated, and what decomposition products are observed?

- TGA/DSC : Pyrazole derivatives decompose between 171–270°C, with mass loss steps indicating breakdown of methyl and amine groups .

- GC-MS : Identifies volatile fragments (e.g., NH₃, CH₃CN) during pyrolysis. For example, tert-butyl substituents increase stability by ~20°C compared to methyl .

Advanced: How can structural modifications improve selectivity in pharmacological applications?

- SAR Studies :

- Pro-drug Design : Masking the amine as a carbamate improves blood-brain barrier penetration .

Basic: What analytical challenges arise in purity assessment, and how are they mitigated?

- HPLC Challenges : Co-elution of regioisomers (e.g., 1,3- vs. 1,5-dimethyl) requires chiral columns (Chiralpak AD-H) .

- Elemental Analysis : Discrepancies >0.3% in C/H/N indicate residual solvents; use Karl Fischer titration for water content .

Advanced: How do salt forms influence physicochemical properties?

- Hydrochloride Salts : Improve aqueous solubility (e.g., 4-(aminomethyl)-... hydrochloride: 12 mg/mL vs. free base: 0.8 mg/mL) .

- Metal Salts : Potassium salts form 2D metal-organic frameworks (MOFs), enhancing thermal stability (Td up to 270°C) .

Basic: What in vitro assays are used for preliminary bioactivity screening?

- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ <10 μM considered potent) .

- Enzyme Inhibition : Carbonic anhydrase II inhibition (KI <100 nM via stopped-flow spectroscopy) .

Advanced: How are data contradictions between synthetic yields and computational predictions resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.